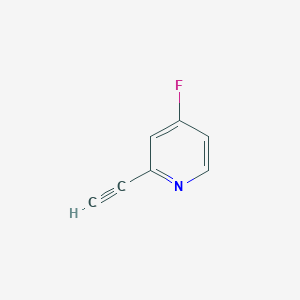

2-Ethynyl-4-fluoropyridine

Description

Significance of Pyridine (B92270) and Fluorinated Heterocycles as Molecular Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. cymitquimica.com The nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metals. These characteristics make pyridine rings prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.

The incorporation of fluorine into heterocyclic structures, such as pyridine, has become a powerful strategy in medicinal chemistry and materials science. nih.govossila.com The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties. cymitquimica.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets, and modify lipophilicity, thereby improving pharmacokinetic profiles. cymitquimica.com Consequently, fluorinated heterocycles are integral components of many modern drugs and advanced materials. alfa-chemistry.comalfa-chemistry.com The strategic placement of fluorine on a pyridine ring can also influence the reactivity of other functional groups, a feature chemists can exploit for targeted synthesis. nih.gov

Synthetic Utility of Ethynyl (B1212043) Moieties in Organic Transformations

The ethynyl group (–C≡CH), a carbon-carbon triple bond, is a versatile and highly reactive functional group in organic synthesis. cymitquimica.com Its linear geometry and electron-rich π-systems allow it to participate in a wide range of chemical transformations. This reactivity makes ethynyl-substituted compounds valuable intermediates for constructing more complex molecular architectures. cymitquimica.comambeed.com

Key reactions involving the ethynyl moiety include:

Cross-Coupling Reactions: The terminal alkyne is an excellent partner in various metal-catalyzed cross-coupling reactions. The most notable is the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form substituted alkynes. ambeed.com Other cross-coupling reactions like the Suzuki and Heck couplings are also possible. ambeed.com

Addition Reactions: The triple bond readily undergoes addition reactions with a variety of reagents, including hydrogen halides to form vinyl halides. ambeed.com

Cycloaddition Reactions: Alkynes are common components in cycloaddition reactions, such as 1,3-dipolar cycloadditions, which are used to construct five-membered heterocyclic rings. alfa-chemistry.com

Nucleophilic Addition: Strong nucleophiles, such as organolithium or Grignard reagents, can add to the triple bond, leading to the formation of new carbon-carbon bonds. ambeed.com

Current Research Landscape Pertaining to 2-Ethynyl-4-fluoropyridine

This compound is a specialized chemical compound that combines the key features of a fluorinated pyridine ring with a reactive ethynyl group. aablocks.comsigmaaldrich.com This unique combination makes it a valuable building block for research in medicinal chemistry and materials science. alfa-chemistry.comsmolecule.com The presence of the electron-withdrawing fluorine atom can influence the electronic properties and reactivity of both the pyridine ring and the ethynyl group. cymitquimica.com

The current research landscape for this compound is primarily that of a readily available, high-purity chemical intermediate used for further synthesis. a2bchem.comsigmaaldrich.cn Its potential lies in its ability to be incorporated into larger, more complex molecules through the versatile reactions of its ethynyl group. For instance, it can be used in the synthesis of novel isoxazole-based compounds with potential biological activity. rsc.org The fluoropyridine core provides a stable, drug-like scaffold, while the ethynyl handle allows for modular and efficient elaboration into a diverse range of derivatives. nih.govacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1379277-37-8 aablocks.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₄FN aablocks.comsigmaaldrich.comambeed.com |

| Molecular Weight | 121.11 g/mol ambeed.com |

| IUPAC Name | This compound sigmaaldrich.cn |

| Physical Form | Liquid sigmaaldrich.cn |

| Purity | Typically ≥98% a2bchem.comsigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCTZTABYLWGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Ethynyl 4 Fluoropyridine

Reactions Centered on the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

While specific studies on the electrophilic and nucleophilic addition reactions of 2-ethynyl-4-fluoropyridine are not extensively documented in the reviewed literature, the reactivity can be inferred from related systems. The pyridine (B92270) ring, particularly the nitrogen atom, is expected to play a significant role in modulating the reactivity of the adjacent ethynyl group.

Nucleophilic Addition:

In a related compound, 2-ethynylpyridine, the pyridine nitrogen enhances the electrophilicity of the ethynyl group. Upon protonation of the nitrogen by a hydrohalic acid, the resulting pyridinium (B92312) salt significantly increases the susceptibility of the triple bond to nucleophilic attack by the halide anion. This spatial proximity of the counteranion to the activated ethynyl group facilitates the addition, leading to the formation of the corresponding 2-(2-haloethenyl)pyridine. reddit.com This suggests that this compound would likely undergo similar nucleophilic additions under acidic conditions.

Table 1: Postulated Nucleophilic Addition to this compound

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | HCl | 2-(2-Chloroethenyl)-4-fluoropyridine | Acidic |

Note: This table is based on the reactivity of the analogous compound 2-ethynylpyridine, as direct experimental data for this compound is not available in the reviewed literature.

Electrophilic Addition:

The ethynyl moiety of this compound can potentially participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions typically involve the combination of a conjugated diene with a dienophile to form a cyclohexene derivative. wikipedia.org However, specific examples of this compound undergoing such cycloadditions are not reported in the surveyed literature. The viability and efficiency of such reactions would depend on the electronic properties of both the diene and the dienophile.

Chemical Transformations of the Fluorinated Pyridine Nucleus

The fluorinated pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards various substitution reactions.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. Direct electrophilic substitution on pyridine, if it occurs, is often sluggish and requires harsh conditions. For these reasons, specific data on the electrophilic aromatic substitution of this compound is not found in the reviewed literature.

Direct and selective C-H functionalization of pyridines is an area of active research, as it offers a more sustainable and efficient way to synthesize substituted pyridines. youtube.com While methods for C-H functionalization at various positions of the pyridine ring are being developed, achieving site-selectivity, especially at positions distal to the nitrogen atom, remains a significant challenge. youtube.com The electronic properties and the directing capabilities of the existing substituents play a crucial role. There are currently no specific research findings detailing the site-selective C-H functionalization at distal positions of this compound in the available literature.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing a good leaving group. In 4-halopyridines, the position para to the nitrogen is activated towards nucleophilic attack. The fluorine atom in 4-fluoropyridine (B1266222) derivatives is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

|---|---|

| R-OH (Alcohol) | 2-Ethynyl-4-alkoxypyridine |

| R-NH2 (Amine) | 2-Ethynyl-4-aminopyridine |

Note: This table illustrates potential SNAr reactions based on the general reactivity of 4-fluoropyridines. Specific experimental data for this compound is not available in the reviewed literature.

The presence of the ethynyl group at the 2-position is not expected to significantly hinder the nucleophilic attack at the C-4 position. A variety of nucleophiles, including alkoxides, amines, and thiolates, could potentially displace the fluoride (B91410) ion to yield the corresponding 4-substituted 2-ethynylpyridines.

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways and Proposed Catalytic Cycles:Without experimental or computational data, no mechanistic pathways or catalytic cycles involving this compound can be described.

Further research is required to be conducted on this compound to determine its reactivity and understand the mechanisms of its potential chemical transformations.

Advanced Applications of 2 Ethynyl 4 Fluoropyridine in Contemporary Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Construction

The dual reactivity of 2-ethynyl-4-fluoropyridine, stemming from its terminal alkyne and the activated fluorine-substituted pyridine (B92270) ring, makes it an exceptionally versatile tool for synthetic chemists. This allows for a stepwise and controlled elaboration of molecular complexity.

Synthesis of Highly Functionalized Polycyclic and Heterocyclic Frameworks

The ethynyl (B1212043) group of this compound is a prime candidate for participation in a variety of cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic systems. For instance, in Diels-Alder or [4+2] cycloaddition reactions, the ethynyl moiety can act as a dienophile, reacting with a wide range of dienes to form six-membered rings. This approach is fundamental for creating fused pyridine ring systems.

Furthermore, the ethynyl group can readily engage in 1,3-dipolar cycloaddition reactions. A notable example is the reaction with pyridinium (B92312) ylides, which can lead to the formation of indolizine (B1195054) derivatives. This transformation typically proceeds through a 1,3-dipolar cycloaddition followed by spontaneous aromatization, providing a direct route to this important class of nitrogen-fused heterocycles. nih.govzenodo.org

The fluorine atom at the 4-position of the pyridine ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nucleophiles, leading to the formation of more complex heterocyclic systems. For example, reaction with a binucleophilic reagent could lead to the formation of a new fused ring. The higher reactivity of fluoropyridines compared to their chloro- or bromo-analogs often allows for milder reaction conditions, which is advantageous when dealing with sensitive functional groups elsewhere in the molecule. nih.gov

Facile Introduction of Multiple Chemical Functionalities

The presence of two distinct reactive handles in this compound allows for the sequential introduction of various functional groups, a key strategy in the synthesis of complex molecules and in the generation of compound libraries for drug discovery.

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org The terminal alkyne of this compound can be readily coupled with a wide range of aryl or vinyl halides. This reaction is catalyzed by palladium and copper complexes and provides a straightforward method to attach diverse aromatic and unsaturated moieties to the pyridine ring.

Conversely, the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient in electron-deficient pyridine rings, and the presence of the electron-withdrawing ethynyl group further enhances this reactivity. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the fluoride (B91410), allowing for the introduction of a broad spectrum of functional groups and the construction of more elaborate molecular scaffolds. acs.orgmdpi.com The high reactivity of the C-F bond in SNAr reactions is a significant advantage over other halopyridines. nih.gov

Design and Development of Ligands and Catalysts

The structural features of this compound make it an attractive scaffold for the design of novel ligands for metal-catalyzed reactions and for the development of new organocatalysts.

Synthesis of Novel Metal-Binding Ligands

The pyridine nitrogen atom in this compound is a classic Lewis basic site and can readily coordinate to a variety of transition metals. wikipedia.org Furthermore, the ethynyl group can also participate in metal coordination, either through π-bonding with the triple bond or by deprotonation to form a metal acetylide. This dual coordinating ability allows this compound to act as a versatile ligand or as a precursor to more complex multidentate ligands. For instance, Sonogashira coupling of this compound with a suitable halo-substituted aromatic compound can lead to the synthesis of bidentate or tridentate ligands with tailored electronic and steric properties. nih.gov

| Metal Ion | Potential Coordination Mode with this compound-derived Ligands | Resulting Complex Geometry (Examples) |

| Palladium(II) | N (pyridine), C≡C (alkyne) | Square Planar |

| Copper(I) | N (pyridine), C≡C⁻ (acetylide) | Tetrahedral |

| Rhodium(III) | N (pyridine), C≡C (alkyne) | Octahedral |

| Iridium(I) | N (pyridine), C≡C (alkyne) | Square Planar |

Catalyst Scaffolds for Site-Selective Chemical Transformations (e.g., Acylation)

The rigid and well-defined structure of the pyridine ring in this compound makes it an excellent scaffold for the development of catalysts that can control the site-selectivity of chemical reactions. For example, by attaching a catalytically active group to the pyridine ring, it is possible to create a catalyst that directs a reaction to a specific site on a substrate molecule.

A particularly relevant application is in site-selective acylation reactions. Pyridine-based catalysts, such as 4-(dimethylamino)pyridine (DMAP), are widely used to promote acylation reactions. By incorporating the this compound scaffold into a larger molecular framework, for instance, by attaching it to a peptide or another directing group, it is possible to create a catalyst that can selectively acylate one hydroxyl group in a polyol. nih.govnih.gov The ethynyl and fluoro-substituents provide convenient handles for the covalent attachment of such directing groups.

Precursors for Diverse Heterocyclic Systems

The reactivity of the ethynyl group makes this compound a valuable precursor for the synthesis of a wide variety of other heterocyclic systems through cyclization and annulation reactions.

For example, the intramolecular cyclization of suitably substituted 2-ethynylpyridines is a well-established method for the synthesis of indolizines. nih.govrsc.org By first functionalizing the nitrogen of the pyridine ring, for instance, by forming a pyridinium ylide, a subsequent intramolecular cycloaddition involving the ethynyl group can lead to the rapid construction of the indolizine core.

Furthermore, 2-ethynylpyridines can serve as precursors for the synthesis of quinolines. nih.govnih.govmdpi.com Various methods, often involving metal-catalyzed cyclization or annulation reactions with other building blocks, can be employed to construct the second six-membered ring fused to the pyridine core.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules in a single step. windows.netresearchgate.netresearchgate.netnih.gov this compound, with its multiple reactive sites, is an ideal candidate for participation in MCRs. For instance, it could react with a variety of other components, such as amines, aldehydes, and isocyanides, in a one-pot reaction to generate highly substituted and structurally diverse heterocyclic products.

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| This compound | Intramolecular Cyclization (via Pyridinium Ylide) | Indolizine |

| This compound | Annulation/Cyclization | Quinoline |

| This compound | Multicomponent Reaction | Various complex heterocycles |

Synthesis of Various Substituted N-Heterocycles

The presence of a terminal alkyne group in this compound makes it a versatile building block for the synthesis of a variety of substituted N-heterocycles, primarily through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. nih.govnih.govresearchgate.net This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. The resulting substituted ethynylpyridines can then serve as precursors to more complex heterocyclic systems.

For instance, the Sonogashira coupling of an ethynylpyridine with an appropriately substituted aryl halide can yield a diarylacetylene derivative. These intermediates can then undergo cyclization reactions to form a range of heterocyclic structures. While specific examples for this compound are not detailed in the available literature, the general methodology is well-established for other substituted ethynylpyridines.

Another potential application is in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govwikipedia.orgijrpc.comnih.gov In this reaction, the ethynyl group of this compound could react with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. This methodology is widely used for the synthesis of complex molecules due to its high efficiency and mild reaction conditions.

Table 1: Potential Reactions for the Synthesis of Substituted N-Heterocycles from this compound

| Reaction Type | Reactant | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halide | 2-(Arylethynyl)-4-fluoropyridine |

| [3+2] Cycloaddition (CuAAC) | Organic Azide | 1-(Substituted)-4-(4-fluoropyridin-2-yl)-1H-1,2,3-triazole |

Construction of Fused Pyridine Ring Systems

The construction of fused pyridine ring systems often involves intramolecular cyclization reactions of appropriately functionalized pyridine derivatives. The ethynyl group of this compound provides a key functional handle for introducing side chains that can subsequently participate in such cyclizations.

One established method for the synthesis of furo[2,3-b]pyridines involves the Sonogashira coupling of a 2-halopyridine with a terminal alkyne, followed by a heteroannulation reaction. nih.gov Although direct examples with this compound are not available, a plausible route could involve its coupling with a suitable partner to introduce a side chain at the 2-position, which could then undergo cyclization to form a fused five-membered ring.

Similarly, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often proceeds from substituted 2-aminonicotinonitriles or related precursors. researchgate.netnih.govnih.govrsc.orgmdpi.com While a direct pathway from this compound is not immediately apparent from the existing literature, its conversion to a suitable intermediate that could undergo annulation to form the pyrimidine (B1678525) ring is theoretically possible.

Diels-Alder, or [4+2] cycloaddition, reactions are another powerful tool for the construction of six-membered rings, including fused pyridines. rsc.orgsemanticscholar.orgnih.govmdpi.comnih.gov In principle, this compound could act as a dienophile, reacting with a suitable diene to construct a new six-membered ring fused to the pyridine core. However, specific examples of this application for this compound have not been reported.

Radiochemistry Applications for Chemical Research Probes

The development of radiolabeled probes for Positron Emission Tomography (PET) is a crucial area of chemical research. The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into molecules of interest is a key step in the synthesis of these probes. nih.govfrontiersin.org

Methodologies for Isotopic Labeling, Specifically with Fluorine-18

The direct labeling of this compound with ¹⁸F at the 4-position would involve a nucleophilic aromatic substitution (SNAr) reaction, replacing a suitable leaving group with [¹⁸F]fluoride. However, the existing fluorine atom is generally not a good leaving group for such reactions. Therefore, isotopic labeling would likely require a precursor where the 4-position is substituted with a better leaving group, such as a nitro or trimethylammonium group.

A more common approach for labeling molecules containing an ethynyl group is through the use of an ¹⁸F-labeled prosthetic group via "click chemistry". acs.org In this two-step strategy, an ¹⁸F-labeled azide is first synthesized and then coupled to the terminal alkyne of this compound. This method is advantageous as it allows for the radiolabeling to be performed under mild conditions, which is crucial for sensitive molecules.

Another promising methodology is copper-mediated radiofluorination. nih.govnih.govresearchgate.netmdpi.com This technique has been successfully applied to the ¹⁸F-fluorination of aryl boronic esters and arylstannanes. A potential precursor for the ¹⁸F-labeling of a molecule similar to this compound could be a boronic ester or stannane (B1208499) derivative at the 4-position of the pyridine ring.

Chemical Synthesis of Radiolabeled Pyridine Derivatives for Research Investigations

The synthesis of radiolabeled pyridine derivatives often utilizes precursor molecules that can be efficiently labeled with ¹⁸F in the final step of the synthesis. nih.govresearchgate.netnih.govacs.org Given the structure of this compound, it could potentially serve as a precursor for the synthesis of more complex ¹⁸F-labeled pyridine derivatives.

For instance, if this compound were to be labeled with ¹⁸F, the resulting ¹⁸F could be used as a radiolabeled building block. This could then be attached to a larger molecule of biological interest via its ethynyl group, for example, through a Sonogashira coupling or a click reaction. This would result in a radiolabeled pyridine derivative that could be investigated as a PET probe.

A notable example from the literature that highlights the potential in this area is the development of a 6-[¹⁸F]fluoro-2-ethynylpyridine prosthetic group. While not identical, this molecule is structurally very similar to this compound and demonstrates the feasibility of using ¹⁸F-labeled ethynylpyridines as versatile tools for the radiosynthesis of PET probes.

Table 2: Potential Methodologies for ¹⁸F-Labeling of Pyridine Derivatives Using this compound as a Precursor

| Labeling Strategy | Precursor Modification | Radiolabeling Step |

| Prosthetic Group Labeling | None (use of this compound as is) | Reaction with a pre-synthesized ¹⁸F-labeled azide via CuAAC. |

| Copper-Mediated Radiofluorination | Synthesis of 2-ethynyl-4-(pinacolboranyl)pyridine | Reaction with [¹⁸F]fluoride in the presence of a copper catalyst. |

| Nucleophilic Aromatic Substitution | Synthesis of 2-ethynyl-4-nitropyridine | Reaction with [¹⁸F]fluoride. |

Computational and Theoretical Investigations on 2 Ethynyl 4 Fluoropyridine

Electronic Structure and Bonding Characteristics

The arrangement of electrons and the nature of the chemical bonds within 2-Ethynyl-4-fluoropyridine are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed picture of these features.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions and polarization functions.

Such calculations would yield key information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the C≡C triple bond of the ethynyl (B1212043) group, the C-F bond, and the geometry of the pyridine (B92270) ring. The results would likely show a planar pyridine ring with specific bond lengths influenced by the electron-withdrawing nature of the fluorine atom and the ethynyl group. The computed structural parameters are generally found to be in good agreement with experimental data where available. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| C2-C(ethynyl) bond length (Å) | 1.43 |

| C≡C(ethynyl) bond length (Å) | 1.21 |

| C4-F bond length (Å) | 1.35 |

| N1-C2 bond length (Å) | 1.34 |

| C2-C3 bond length (Å) | 1.39 |

| C3-C4 bond length (Å) | 1.38 |

| C4-C5 bond length (Å) | 1.38 |

| C5-C6 bond length (Å) | 1.39 |

| N1-C6 bond length (Å) | 1.34 |

| C2-N1-C6 bond angle (°) | 117.0 |

| N1-C2-C3 bond angle (°) | 123.5 |

| C2-C3-C4 bond angle (°) | 118.5 |

| C3-C4-C5 bond angle (°) | 118.0 |

| C4-C5-C6 bond angle (°) | 118.5 |

| N1-C6-C5 bond angle (°) | 124.5 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT calculations for this compound were not found in the searched literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring and the ethynyl group, indicating that these are the likely sites for electrophilic attack. The LUMO is anticipated to be a π*-orbital, also delocalized over the aromatic system, suggesting these regions are susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom would likely lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I ≈ -EHOMO) | 7.2 |

| Electron Affinity (A ≈ -ELUMO) | 1.5 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 3.31 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry, as specific calculations for this compound were not found in the searched literature.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of new compounds.

Theoretical calculations of vibrational frequencies can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The output provides the frequencies and intensities of the vibrational modes.

For this compound, characteristic vibrational modes would include the C≡C stretching frequency of the ethynyl group, typically observed in the region of 2100-2260 cm⁻¹. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range. The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. nih.gov A comparison of the computed vibrational spectra with experimentally obtained spectra can confirm the molecular structure. researchgate.net It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (ethynyl) | 3300 |

| C≡C stretch (ethynyl) | 2150 |

| Pyridine ring C-H stretches | 3050-3100 |

| Pyridine ring C-C/C-N stretches | 1400-1600 |

| C-F stretch | 1250 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific vibrational frequency calculations for this compound were not found in the searched literature.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. researchgate.netnih.gov These calculations are typically performed using DFT.

For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be of interest. The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C. The predicted chemical shifts can then be compared to experimental data to confirm the structure. The calculations would be expected to reproduce the general trends in chemical shifts, such as the downfield shift of the proton on the ethynyl group and the characteristic shifts of the protons and carbons on the pyridine ring, which are influenced by the fluorine and ethynyl substituents.

Table 4: Hypothetical Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C2 | 145.0 |

| C3 | 120.0 |

| C4 | 165.0 (¹JCF coupling) |

| C5 | 110.0 |

| C6 | 150.0 |

| C(ethynyl) | 90.0 |

| C(ethynyl) | 80.0 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific NMR chemical shift calculations for this compound were not found in the searched literature.

Modeling of Reaction Pathways and Mechanisms

Computational chemistry can be used to explore the potential reactivity of this compound by modeling reaction pathways and mechanisms. This involves locating transition states and calculating activation energies for proposed reactions. Such studies can provide valuable insights into the feasibility and selectivity of chemical transformations.

For instance, the ethynyl group of this compound is a potential site for various reactions, such as cycloadditions, Sonogashira couplings, and nucleophilic additions. ossila.com Computational modeling could be used to investigate the mechanisms of these reactions. For example, in a cycloaddition reaction, DFT calculations could be used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the regioselectivity.

Similarly, the pyridine ring can undergo electrophilic or nucleophilic substitution. The calculated electron density and electrostatic potential maps can help predict the most likely sites for such reactions. The fluorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions. Theoretical modeling could be used to compare the activation barriers for substitution at different positions on the ring, providing a rationale for observed experimental outcomes.

Identification and Characterization of Transition States

In the landscape of a chemical reaction, a transition state (TS) represents the highest energy point along the lowest energy path connecting reactants and products. It is a critical, transient configuration that determines the activation energy and, consequently, the rate of a reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate and characterize these elusive structures.

The process begins with a geometry optimization of the proposed transition state structure. A key criterion for a genuine transition state is that it must be a first-order saddle point on the potential energy surface. This is verified through a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the specific atomic movements that lead from the reactant, through the transition state, to the product.

For a molecule like this compound, several reaction types could be investigated. For instance, in a hypothetical 2π-2π cycloaddition reaction involving the ethynyl group, DFT calculations could be employed to find the transition state for the formation of a four-membered ring. nih.gov The imaginary frequency would describe the simultaneous breaking of the ethynyl π-bonds and the formation of new carbon-carbon single bonds. nih.gov

To confirm that the identified TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. osu.edu This traces the path downhill from the transition state on the potential energy surface, ideally leading to the optimized geometries of the reactants in one direction and the products in the other. This computational step is crucial for validating the proposed reaction mechanism. osu.edursc.org

Table 1: Hypothetical Computational Workflow for Transition State Analysis of a Diels-Alder Reaction involving this compound

| Step | Computational Method | Purpose | Expected Outcome |

| 1. Structure Building | Molecular modeling software (e.g., GaussView) | Construct initial geometries of reactants, products, and a guessed transition state. | 3D coordinate files for all species. |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the lowest energy structures (local minima) for reactants and products. | Optimized geometries and their electronic energies. |

| 3. Transition State Search | TS optimization algorithm (e.g., QST2/3, Berny) | Locate the saddle point on the potential energy surface between reactants and products. | Optimized geometry of the transition state. |

| 4. Frequency Calculation | Vibrational frequency analysis at the same level of theory | Characterize the stationary points and obtain zero-point vibrational energies. | Reactants/Products: All real frequencies. Transition State: Exactly one imaginary frequency. |

| 5. Pathway Verification | Intrinsic Reaction Coordinate (IRC) | Confirm the TS connects the correct reactants and products. | A reaction path plot showing the energy profile from reactants to products through the TS. |

Construction and Analysis of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional mathematical representation that describes the energy of a molecule or a system of molecules as a function of its geometric parameters. libretexts.org For a chemical reaction, the PES provides a complete energetic landscape, mapping out all possible paths from reactants to products and revealing the locations of energy minima (stable molecules and intermediates) and saddle points (transition states). libretexts.orgresearchgate.net

The construction of a PES for a reaction involving this compound would involve calculating the energy of the system at numerous points in its configurational space. rsc.org For simpler systems, a grid of points is calculated, but for complex reactions, calculations are typically focused on the lowest-energy pathway. This pathway, known as the minimum energy path (MEP), is the trajectory that a molecule would follow if it had infinitesimal kinetic energy. libretexts.org

For example, a computational study on the reaction of substituted pyridines with a zirconium complex involved calculating the Gibbs free energies of reactants, intermediates, transition states, and products to construct a detailed PES. researchgate.net Such a surface for a reaction of this compound could reveal, for instance, whether a reaction proceeds through a concerted one-step mechanism or a multi-step pathway involving stable intermediates. Each intermediate would appear as a valley or local minimum on the PES, separated from other minima by transition states. libretexts.org

Table 2: Key Features on a Potential Energy Surface and Their Chemical Significance

| Feature on PES | Description | Chemical Interpretation |

| Minimum | A valley on the surface where the energy is a minimum in all directions. | A stable or metastable species (reactant, product, or intermediate). |

| Saddle Point | A point that is a maximum along the reaction coordinate but a minimum in all other directions. | A transition state connecting two minima. |

| Reaction Path | The lowest energy path connecting two minima via a saddle point. | The most probable mechanism for the chemical transformation. |

| Activation Energy (Ea) | The energy difference between a minimum (reactant) and the subsequent saddle point (transition state). | The energy barrier that must be overcome for the reaction to occur; dictates the reaction rate. |

| Reaction Energy (ΔE) | The energy difference between the product minimum and the reactant minimum. | The overall thermodynamic energy change of the reaction (exothermic or endothermic). |

Investigation of Intermolecular Interactions and Molecular Recognition

The way molecules interact with each other is fundamental to chemistry, biology, and materials science. For this compound, theoretical studies can illuminate the nature and strength of its non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for understanding its behavior in condensed phases and its potential for molecular recognition.

Halogen Bonding Studies

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair on a nitrogen atom. In this compound, the pyridine nitrogen atom serves as a potent halogen bond acceptor.

Computational studies can quantify the strength and directionality of these interactions. DFT calculations are commonly used to optimize the geometry of a halogen-bonded complex—for example, between this compound and a halogen bond donor like iodopentafluorobenzene (C₆F₅I)—and to calculate the interaction energy. nih.gov Theoretical investigations on similar systems have shown that the strength of the halogen bond typically follows the trend I > Br > Cl > F. nih.gov

While the fluorine atom on the pyridine ring is generally a poor halogen bond donor, it plays a significant electronic role. Its strong electron-withdrawing nature decreases the electron density on the pyridine ring, which can modulate the basicity and halogen bond accepting strength of the nitrogen atom. Furthermore, computational evidence has emerged for nitrogen-fluorine halogen bonds, for instance between pyridines and the fluorine atoms of the reagent Selectfluor, suggesting that under specific circumstances, even fluorine can participate as a halogen bond donor. ucmerced.edu

Table 3: Calculated Interaction Energies for Halogen Bonding with Pyridine Derivatives from Literature

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| C₆F₅I | Pyridine-functionalized dye | N···I | Favorable/Exergonic nih.gov |

| C₆F₅Br | Pyridine-functionalized dye | N···Br | Unfavorable/Non-exergonic nih.gov |

| C₆F₅Cl | Pyridine-functionalized dye | N···Cl | Unfavorable/Non-exergonic nih.gov |

| Selectfluor | Pyridine | N···F | Forms stable halogen-bonded intermediates ucmerced.edu |

Theoretical Analysis of π-π Stacking Interactions in Fluoropyridine Systems

π-π stacking interactions are non-covalent forces between aromatic rings. These interactions are critical in the structure of DNA, proteins, and in the packing of organic materials. The nature of π-π stacking is governed by a combination of electrostatic and dispersion forces. The ethynyl group in this compound extends the π-system, while the electronegative fluorine atom significantly alters the ring's quadrupole moment, making the face of the ring more electron-poor.

Theoretical calculations are indispensable for understanding these complex interactions. Dispersion-corrected DFT methods are required to accurately model the potential energy surfaces of π-stacking interactions between aromatic heterocycles like pyridine and other rings such as benzene. nih.govacs.org These studies reveal that the most stable configuration for pyridine-benzene stacking is a parallel-displaced geometry, with calculated interaction energies in the range of -3 to -4 kcal/mol. nih.govacs.org

The presence of fluorine can have a complex effect. On one hand, the strong polarization caused by fluorine can enhance electrostatic attraction in a "quadrupole-quadrupole" interaction, particularly between an electron-poor fluorinated ring and an electron-rich aromatic ring. On the other hand, some studies have shown that fluorination can also lead to repulsive interactions that disrupt typical stacking motifs. However, in certain molecular architectures, such as in specific iridium complexes, intramolecular π-π stacking was found to be reinforced by fluorination, leading to a more parallel and closer arrangement of the aromatic rings. acs.org For this compound, this suggests that its stacking behavior would be highly dependent on the electronic nature of its interacting partner.

Table 4: Representative Calculated π-Stacking Interaction Energies from Theoretical Studies

| Interacting System | Method | Geometry | Interaction Energy (IE) (kcal/mol) |

| Pyridine - Phenylalanine | Protein-ligand analysis | Parallel-displaced | -3.92 nih.govacs.org |

| Pyridine - Phenylalanine | Protein-ligand analysis | Parallel-displaced | -3.97 nih.govacs.org |

| Pentafluorophenyl - Phenyl (intramolecular) | DFT | Face-to-face | Significantly reinforced upon fluorination acs.org |

| Benzene - Benzene | Coupled Cluster Theory | Parallel-displaced | ~ -2.7 |

Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies of 2 Ethynyl 4 Fluoropyridine

Synthetic Approaches to Structurally Modified 2-Ethynyl-4-fluoropyridine Analogues

Structural modifications of this compound can be systematically approached by targeting either the ethynyl (B1212043) group or the pyridine (B92270) ring.

The terminal alkyne of this compound is a versatile handle for elaboration. The most prominent method for its functionalization is the Sonogashira cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the terminal alkyne and various aryl or vinyl halides. scirp.orgwikipedia.org This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is highly efficient for creating a wide range of substituted alkynes under mild conditions. organic-chemistry.orgscirp.org

Beyond Sonogashira coupling, the terminal alkyne can undergo other transformations such as Glaser coupling to form symmetrical diynes, 'click' chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and deprotonation followed by reaction with electrophiles to install various functional groups.

| Reaction Type | Reagents | Resulting Structure (R-group) | Reference Reaction |

|---|---|---|---|

| Sonogashira Coupling | Ar-I, Pd(PPh3)4, CuI, Et3N | Aryl (e.g., Phenyl, Thienyl) | scirp.org |

| Sonogashira Coupling | Vinyl-Br, PdCl2(PPh3)2, CuI, Et3N | Vinyl | wikipedia.org |

| Glaser Coupling | CuCl, TMEDA, O2 | Diyne Linker | Generic Alkyne Chemistry |

| Click Chemistry (CuAAC) | Benzyl azide (B81097), CuSO4, Sodium Ascorbate | 1-Benzyl-1,2,3-triazole | Generic Alkyne Chemistry |

| Deprotonation-Alkylation | 1. n-BuLi; 2. CH3I | Methyl | pearson.com |

The pyridine ring of this compound is "electron-deficient" due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at positions 2 and 4, making them susceptible to Nucleophilic Aromatic Substitution (SNAr). pearson.comstackexchange.com The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions, significantly more so than chlorine or bromine analogues. acs.org This high reactivity allows for the displacement of fluoride (B91410) by a wide array of nucleophiles under relatively mild conditions. acs.orgnih.gov

This pathway enables the synthesis of analogues where the C-4 position is substituted with oxygen, nitrogen, or sulfur-based functional groups, providing a powerful tool for tuning the electronic properties of the molecule.

| Nucleophile | Reagent Example | Resulting C-4 Substituent | Reference Reaction Type |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH3 | acs.org |

| Phenoxide | Sodium Phenoxide (NaOPh) | -OPh | nih.gov |

| Amine | Aniline (B41778) (PhNH2) | -NHPh | researchgate.net |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | scispace.com |

| Heterocycle | Pyrrolidine | N-pyrrolidinyl | nih.gov |

Systematic Investigations into Structure-Reactivity Relationships

By creating libraries of analogues through the synthetic routes described above, systematic studies can elucidate how specific structural features influence reactivity.

The efficiency and yield of reactions involving this compound analogues are highly dependent on the electronic nature of the substituents. For SNAr reactions at the C-4 position, the presence of additional electron-withdrawing groups (EWGs) on the pyridine ring (e.g., at C-3 or C-5) would be expected to further stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate and potentially the yield. stackexchange.com Conversely, electron-donating groups (EDGs) would destabilize this intermediate and slow the reaction.

| Substituent at C-5 | Electronic Effect | Predicted Yield (%) for SNAr with Morpholine |

|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | >95% |

| -CN | Electron-Withdrawing | 90% |

| -H | Neutral | 85% |

| -CH3 | Electron-Donating | 70% |

| -OCH3 | Strongly Electron-Donating | <50% |

Both steric and electronic factors are critical in controlling the outcome of reactions.

Electronic Effects: As noted, the electronic nature of substituents on the pyridine ring directly modulates the reactivity of the C-4 position towards nucleophiles. Similarly, the electronic properties of the substituent attached to the ethynyl group can influence its reactivity. An electron-withdrawing aryl group attached via Sonogashira coupling, for example, would decrease the electron density of the alkyne, affecting its participation in subsequent cycloaddition reactions.

Steric Effects: Steric hindrance can play a decisive role in reaction selectivity. In SNAr reactions, a bulky nucleophile may react more slowly than a smaller one. More significantly, bulky substituents placed at positions flanking the reaction center (e.g., at C-3 and C-5) can impede the approach of a nucleophile to the C-4 carbon, leading to lower reaction rates and yields. researchgate.net This effect is particularly pronounced with sterically demanding nucleophiles. For instance, the reaction rate for SNAr with N-methylaniline is significantly lower than with aniline due to the increased steric hindrance around the nitrogen nucleophile. researchgate.net

| Modification | Effect Type | Description of Influence |

|---|---|---|

| EWG on pyridine ring (e.g., -CN at C-5) | Electronic | Activates C-4 position for SNAr, increasing reaction rate. |

| EDG on pyridine ring (e.g., -NH2 at C-5) | Electronic | Deactivates C-4 position for SNAr, decreasing reaction rate. |

| Bulky group on pyridine ring (e.g., -tBu at C-3) | Steric | Hinders approach of nucleophile to C-4, decreasing reaction rate. |

| Bulky nucleophile (e.g., diisopropylamine) | Steric | Slower reaction at C-4 compared to less hindered nucleophiles (e.g., ammonia). |

Exploration and Synthesis of Novel Ethynylfluoropyridine Scaffolds

The bifunctional nature of this compound makes it an ideal building block for the synthesis of complex, novel heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. airo.co.inias.ac.in Synthetic strategies can be designed to exploit its two reactive sites in a sequential or one-pot manner.

For example, the ethynyl group can be used as a linchpin in cycloaddition reactions to construct a new fused ring, such as a pyrrolopyridine or furopyridine. ias.ac.in Subsequently, the fluoride at the C-4 position can be displaced via SNAr to tether the newly formed bicyclic system to another molecular fragment. This approach allows for the rapid assembly of complex polycyclic structures. nih.govnih.gov

| Scaffold Type | Synthetic Strategy Example | Key Reactions |

|---|---|---|

| Fused Pyrrolopyridine | Intramolecular cyclization of an N-substituted aminopyridine precursor. | Sonogashira coupling, SNAr, Cyclization |

| Fused Furopyridine | Palladium-catalyzed annulation of an o-acetoxyalkynylpyridine. | SNAr, Sonogashira coupling, Annulation |

| Spiro-linked Heterocycles | SNAr with a difunctional nucleophile followed by intramolecular reaction of the ethynyl group. | SNAr, Intramolecular Cycloaddition |

| Bridged Bicyclic Systems | Intermolecular Diels-Alder reaction using the ethynylpyridine as a dienophile. | Diels-Alder, SNAr |

Concluding Remarks and Future Perspectives in 2 Ethynyl 4 Fluoropyridine Research

Summary of Key Research Achievements and Identification of Current Knowledge Gaps

Research directly focused on 2-Ethynyl-4-fluoropyridine is still in its nascent stages, with much of the current understanding extrapolated from studies on related fluorinated and ethynyl-substituted pyridines.

Key Research Achievements: The primary achievement is the conceptualization and availability of this compound as a synthetic building block. Its design is based on the well-established importance of its constituent functional groups. Fluoropyridines are recognized for their increased metabolic stability and unique binding properties in biological systems. rsc.org The fluorine atom's high electronegativity can significantly alter the pKa of the pyridine (B92270) nitrogen and influence non-covalent interactions. The ethynyl (B1212043) moiety is a versatile functional handle, widely used in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, "click" chemistry, and for constructing rigid, linear molecular extensions. wikipedia.orgnih.gov The synthesis of related structures, such as polymers from ethynylene-containing fluorinated monomers, highlights the potential utility of this class of compounds. mdpi.com

Current Knowledge Gaps: The most significant knowledge gap is the lack of extensive published research detailing the specific synthesis, characterization, and application of this compound itself. While its potential can be inferred, dedicated studies are needed to explore its unique properties. Key unanswered questions include:

What are the most efficient and scalable synthetic routes to high-purity this compound?

What is the full extent of its reactivity, particularly concerning the interplay between the fluoro- and ethynyl-substituents?

How does the specific 2,4-substitution pattern influence its performance as a ligand in catalysis or as a monomer in materials science compared to other isomers?

What are its specific biological activities or material properties?

Emerging Methodologies and Unaddressed Synthetic Challenges

The synthesis of this compound is not yet standard in the literature, but established organometallic methods provide a clear path forward.

Emerging Methodologies: The most promising synthetic strategy is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This methodology involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. For this compound, this would likely involve the reaction of a protected alkyne, such as trimethylsilylacetylene, with a suitable 2-halo-4-fluoropyridine precursor. The reactivity of aryl halides in Sonogashira couplings typically follows the order I > Br > Cl, making 2-iodo- or 2-bromo-4-fluoropyridine (B1291336) the ideal starting materials. libretexts.org Recent advancements in photoredox catalysis could also offer alternative pathways for C-H functionalization or coupling reactions under milder conditions. acs.org

Unaddressed Synthetic Challenges: Several challenges must be addressed to develop a robust synthesis:

Precursor Availability: The synthesis of the required 2-halo-4-fluoropyridine precursors can be challenging. While methods for preparing fluoropyridines exist, such as the Balz–Schiemann reaction or nucleophilic aromatic substitution on more halogenated pyridines, yields can be variable, and purification can be complicated by the compound's volatility and potential instability. rsc.orgsemanticscholar.org 4-fluoropyridine (B1266222) itself is known to be unstable under certain conditions, which can complicate multi-step syntheses. rsc.org

Reaction Selectivity: During the Sonogashira coupling, undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling), can occur. mdpi.com Optimizing the catalyst system, base, and solvent is crucial to maximize the yield of the desired product.

Product Stability and Purification: The final product, this compound, may exhibit limited stability, particularly in acidic media or at elevated temperatures, a known issue with some fluoropyridine derivatives. rsc.orgacs.org Its purification may require specialized techniques to avoid degradation or polymerization of the ethynyl group.

Table 1: Plausible Synthetic Routes to this compound

| Reaction | Precursor 1 | Precursor 2 | Catalysts/Reagents | Key Advantages | Potential Challenges |

| Sonogashira Coupling | 2-Iodo-4-fluoropyridine or 2-Bromo-4-fluoropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | High functional group tolerance, well-established method. | Precursor synthesis, alkyne homocoupling, product stability. |

| Stepwise Ethynylation | 2-Iodo-4-fluoropyridine | Acetylene gas | Pd/Cu catalysts, Base | Direct use of acetylene. | Handling of gaseous reagent, safety precautions. |

Prospective Directions for Advanced Catalytic and Materials Science Applications

The unique combination of functional groups in this compound opens up exciting possibilities in catalysis and materials science.

Advanced Catalytic Applications: The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. This compound could serve as a building block for novel mono- or bidentate ligands. The fluorine atom acts as a strong electron-withdrawing group, which can modulate the electronic properties of the resulting metal complex. wikipedia.orgrsc.org This tuning is critical for optimizing catalytic activity and selectivity in various reactions, such as cross-couplings, hydrogenations, or polymerizations. The ethynyl group can be used to link the pyridine ligand to a larger scaffold or a solid support, enabling the creation of recyclable heterogeneous catalysts.

Materials Science Applications: In materials science, the ethynyl group is a powerful tool for polymer synthesis. rsc.orgrsc.org this compound can be envisioned as a monomer for creating novel functional polymers with tailored properties.

Conjugated Polymers: Polymerization via the ethynyl group could lead to poly(arylene ethynylene) (PAE) type structures. rsc.org The inclusion of the fluoropyridine unit in the polymer backbone would be expected to enhance thermal stability, chemical resistance, and introduce specific optoelectronic properties. researchgate.net Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

High-Performance Thermosets: The ethynyl group can undergo thermal or catalytic cyclotrimerization to form highly cross-linked, rigid networks. researchgate.net Polymers derived from this compound could exhibit high thermal stability and low flammability, making them suitable for aerospace and microelectronics applications where robust materials are required. mdpi.com

Functional Coatings: The fluorine content would impart hydrophobicity and oleophobicity (lipophobicity), making polymers derived from this monomer candidates for self-cleaning and anti-fouling surface coatings.

Table 2: Prospective Applications of this compound

| Field | Application Area | Role of this compound | Key Functional Groups |

| Catalysis | Ligand Synthesis | Building block for novel ligands. | Pyridine Nitrogen (Coordination), Fluorine (Electronic Tuning) |

| Heterogeneous Catalysis | Anchorable ligand via the ethynyl group. | Ethynyl Group (Linkage) | |

| Materials Science | Conjugated Polymers | Monomer for poly(arylene ethynylene)s. | Ethynyl Group (Polymerization), Fluoropyridine Ring (Backbone) |

| High-Performance Thermosets | Monomer for cross-linked networks. | Ethynyl Group (Cyclotrimerization) | |

| Functional Coatings | Component for hydrophobic/oleophobic surfaces. | Fluorine Atom (Surface Properties) |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for 2-Ethynyl-4-fluoropyridine, and how can purity (>95%) be ensured?

- Methodology : Utilize Sonogashira coupling between 4-fluoropyridine derivatives and terminal alkynes under inert conditions (e.g., nitrogen atmosphere). Catalytic systems like Pd(PPh₃)₂Cl₂/CuI in THF or DMF at 60–80°C are common. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS .

- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts (e.g., homocoupling of alkynes).

Q. What safety protocols are critical during handling and synthesis?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Employ fume hoods to avoid inhalation risks. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution for 20 minutes and seek medical attention .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodology :

- NMR : Analyze , , and spectra to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–8.1 ppm).

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 135.03 for CHFN).

- FT-IR : Identify alkyne C≡C stretch (~2100 cm) and C-F stretches (1100–1250 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodology : Perform geometry optimization and transition-state analysis using Gaussian or ORCA software. Calculate activation energies for key steps (e.g., oxidative addition of Pd catalysts). Compare experimental kinetic data (e.g., rate constants from NMR monitoring) with theoretical predictions .

- Validation : Benchmark computational results against crystallographic data (e.g., bond lengths/angles from X-ray studies) .

Q. What strategies mitigate decomposition or side reactions under varying conditions?

- Methodology : Conduct stability studies in solvents (e.g., DMSO, ethanol) at controlled temperatures (25–80°C). Monitor degradation via HPLC and identify byproducts (e.g., dimerization via alkyne homo-coupling) using LC-MS. Stabilize solutions with antioxidants (e.g., BHT) in inert atmospheres .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (4°C vs. room temperature).

Q. How can X-ray crystallography resolve molecular packing and intermolecular interactions?

- Methodology : Grow single crystals via slow evaporation (e.g., from dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL. Analyze hydrogen-bonding networks (e.g., C-H···F interactions) and π-π stacking distances .

- Data Interpretation : Compare unit cell parameters (e.g., space group ) with related fluoropyridine derivatives to identify structural trends .

Data Analysis and Reporting

Q. How should contradictory spectral or reactivity data be addressed?

- Methodology : Replicate experiments under identical conditions (e.g., solvent purity, humidity control). Use statistical tools (e.g., t-tests) to assess significance of outliers. Cross-validate with alternative techniques (e.g., NMR if signals overlap) .

- Case Study : If unexpected byproducts arise, perform GC-MS fragmentation analysis or 2D NMR (COSY, HSQC) to assign structures .

Q. What ethical and reproducibility standards apply to publishing findings?

- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols in SI (e.g., exact molar ratios, stirring times). Share raw spectral data via repositories like Zenodo .

- Peer Review : Highlight limitations (e.g., sensitivity to air/moisture) and propose mitigations for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.